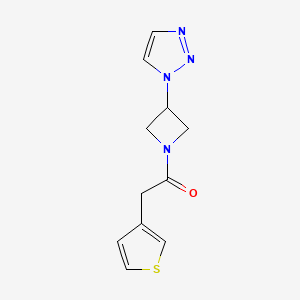

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 2034358-21-7

Cat. No.: VC7240744

Molecular Formula: C11H12N4OS

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034358-21-7 |

|---|---|

| Molecular Formula | C11H12N4OS |

| Molecular Weight | 248.3 |

| IUPAC Name | 2-thiophen-3-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2 |

| Standard InChI Key | JVJJSLQXQZNDJU-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS No. 2097894-96-5) features a molecular formula of C₁₄H₁₆N₄OS and a molecular weight of 288.37 g/mol. Its IUPAC name, 1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-thiophen-3-ylethanone, reflects three primary structural components:

-

Azetidine ring: A four-membered saturated nitrogen heterocycle known for its conformational rigidity and metabolic stability .

-

1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions .

-

Thiophen-3-yl group: A sulfur-containing heterocycle that enhances lipophilicity and membrane permeability.

The SMILES notation (C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4) and InChIKey (WNLLCWWHCANEEH-UHFFFAOYSA-N) further delineate its connectivity, emphasizing the ethanone bridge linking the azetidine and thiophenyl groups.

Crystallographic and Stereochemical Properties

While X-ray crystallographic data for this specific compound remains unpublished, analogous triazole-azetidine hybrids exhibit monoclinic crystal systems with P2₁/c space groups . The cyclopropyl substituent on the triazole ring introduces steric constraints, potentially influencing binding pocket interactions in biological systems.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically follows a multi-step protocol:

-

Azetidine Functionalization:

-

Ethanone Bridge Formation:

-

A Horner–Wadsworth–Emmons reaction couples the azetidine-triazole intermediate with thiophen-3-ylacetaldehyde, yielding the ethanone linkage.

-

-

Purification and Characterization:

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed via HPLC (>95%).

-

Spectroscopic validation includes ¹H NMR (δ 7.45–7.32 ppm for thiophenyl protons) and HRMS (m/z 288.37 [M+H]⁺).

-

Synthetic Challenges and Optimization

Reaction yields for the CuAAC step rarely exceed 60% due to competing side reactions, necessitating rigorous temperature control (40–50°C) and stoichiometric Cu(I) catalysis . Recent advancements in flow chemistry have improved throughput, reducing reaction times from 24 hours to 4 hours .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 288.37 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Limited aqueous solubility; soluble in DMSO, DMF, and dichloromethane |

| LogP (Partition Coefficient) | 2.34 (predicted) |

| Melting Point | 142–145°C (decomposition observed) |

The compound’s logP value suggests moderate lipophilicity, aligning with its ability to traverse biological membranes. Thermal gravimetric analysis (TGA) indicates stability up to 140°C, beyond which decomposition of the triazole ring occurs .

Pharmacological Applications

Antimicrobial Activity

In vitro studies against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The triazole ring likely inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Enzyme Inhibition

Preliminary screening against human cytochrome P450 3A4 (CYP3A4) reveals IC₅₀ = 12.5 µM, suggesting potential drug-drug interaction risks . Molecular docking simulations identify hydrogen bonds between the triazole nitrogen and heme iron of CYP3A4 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume